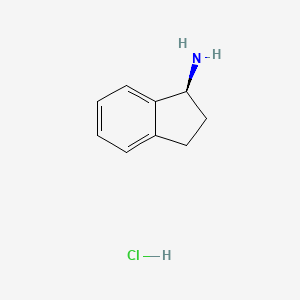

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Übersicht

Beschreibung

“(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride” likely refers to a compound that contains an indenamine structure and a hydrochloride group. Hydrochlorides are commonly used in pharmaceuticals to improve the water solubility of organic compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, spectroscopy, and computational methods .Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various methods. For example, metformin hydrochloride’s physical and chemical properties were analyzed using HPLC combined with spectrophotometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various methods. For example, metformin hydrochloride’s properties were analyzed using methods such as HPLC combined with spectrophotometry .Wissenschaftliche Forschungsanwendungen

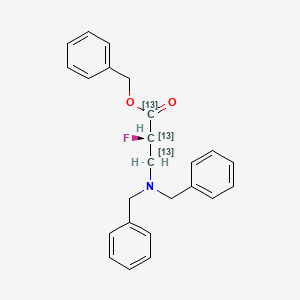

Synthesis of Derivatives : An efficient synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using 2-aminoindan as a starting material has been developed. This synthesis involves sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Metabolic Fate Studies : The metabolic fate of 2-aminoindane (2,3-dihydro-1H-inden-2-amine, 2-AI) and its derivatives has been studied in vitro using human liver microsomes and in vivo in rat urine, which is crucial for understanding its pharmacokinetics (Manier et al., 2019).

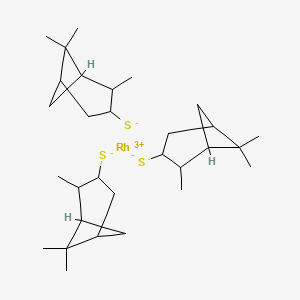

Asymmetric Hydrogenation : The asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce optically active amine has been performed, which is significant for creating chiral compounds (Maj et al., 2016).

Potential Dopamine Receptor Ligands : Synthesis and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as potential dopamine receptors ligands, indicating its significance in neuroscience and pharmacology (Claudi et al., 1996).

Serotonin Uptake Inhibition : The absolute configuration of a chiral serotonin uptake inhibitor closely related to this compound has been studied, showing its relevance in the development of antidepressants (Michals & Smith, 1993).

Application in Fluorescence Detection : Used in a method for the determination of amino compounds with fluorescence detection, which is important in analytical chemistry (You et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693596 | |

| Record name | (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride | |

CAS RN |

32457-23-1 | |

| Record name | 1-Aminoindane hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032457231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457QR9CS7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the structure of 1-Indanamine hydrochloride relate to its use as a precursor in the synthesis of Rasagiline Mesylate?

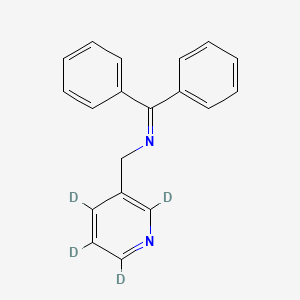

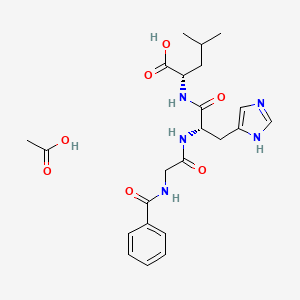

A1: 1-Indanamine hydrochloride serves as a crucial building block in the synthesis of Rasagiline Mesylate, an antiparkinson drug. [] The synthesis process involves several steps:

Q2: What insights does the research provide regarding the pharmacological activity of compounds structurally related to 1-Indanamine hydrochloride?

A2: Research on Lu 19-005, a compound structurally analogous to 1-Indanamine hydrochloride, sheds light on potential pharmacological activities of this chemical class. [] Lu 19-005, chemically defined as (±)trans‐3‐(3,4‐dichlorophenyl)‐N‐methyl‐1‐indanamine hydrochloride, exhibits potent inhibition of dopamine, noradrenaline, and serotonin uptake at the synaptic cleft. Notably, Lu 19-005 demonstrates a greater affinity for inhibiting the reuptake of these neurotransmitters compared to its dopamine-releasing properties. While Lu 19-005 shares structural similarities with 1-Indanamine hydrochloride, further research is necessary to determine if 1-Indanamine hydrochloride exhibits similar pharmacological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.